Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization for Antimicrobial Activity
Research has highlighted the synthesis and potential application of compounds related to Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate in antimicrobial activities. For instance, a study synthesized new quinazolines displaying significant antibacterial and antifungal effects against strains such as Eschericia coli, Staphylococcus aureus, and C. albicans (Desai, Shihora, & Moradia, 2007).
Hydrogen-Bonded Supramolecular Structures
Another angle of research involves the examination of hydrogen-bonded supramolecular structures. A study on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrated how molecules are linked by hydrogen bonds, contributing to our understanding of molecular assembly and its potential applications in materials science (Portilla et al., 2007).
Crystal Structure and Molecular Interactions
Research on the crystal structure of related compounds, such as N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, reveals insights into molecular interactions, including intermolecular N—H⋯O interactions, which have implications for understanding drug design and molecular docking (Xing & Nan, 2005).
Spectroscopic and Theoretical Studies
Furthermore, the synthesis and characterization of derivatives have been explored through spectroscopic and theoretical studies. These studies provide a deeper understanding of the molecular structure and properties, essential for pharmaceutical applications and material science (El-Bardan, Gohar, El-Hegazy, & Hamed, 1992).
Photochemically Induced Reactions
The potential of photochemically induced reactions for modifying and creating new molecular structures has been demonstrated, opening pathways for novel synthetic methods in organic chemistry and drug synthesis (Amaoka et al., 2014).
Anticancer and Biological Activity
Additionally, studies have synthesized and evaluated the biological activity of compounds, highlighting their potential as lead compounds for anticancer research (郭瓊文, 2006).
Nonlinear Optical Properties
The synthesis and exploration of Schiff base compounds derived from ethyl-4-amino benzoate have revealed significant nonlinear optical properties, suggesting applications in optical materials and photonics (Abdullmajed et al., 2021).
Chemical Reactions and Synthesis Techniques
Research has also focused on the reactions of annelated 2-aminothiophenes with electron-poor olefins, contributing to the development of novel synthetic strategies in organic chemistry (Fondjo & Döpp, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to targetβ-catenin , a protein that plays a crucial role in cell adhesion and gene transcription .
Mode of Action
The compound interacts with its target via direct affinity interaction, inducing ubiquitination and proteasomal degradation of the target protein . This process involves the addition of ubiquitin molecules to the protein, marking it for degradation by the proteasome, a complex that breaks down proteins in the cell .
Biochemical Pathways
The degradation of β-catenin can impact theWnt signaling pathway , which is involved in cell growth and differentiation . Disruption of this pathway can have various downstream effects, potentially influencing cell proliferation and tissue homeostasis .
Pharmacokinetics
Thiophene derivatives, which this compound is a part of, are generally soluble in most organic solvents but insoluble in water . This could impact the compound’s bioavailability and distribution within the body.
Result of Action
The degradation of β-catenin could potentially lead to changes in cell growth and differentiation, given the protein’s role in the wnt signaling pathway .
properties
IUPAC Name |
ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPPDNIYKFVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.